
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the field of pharmacology. MPMP is a pyrrolidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is not fully understood, but it is thought to act as a modulator of the endocannabinoid system. This system plays a key role in regulating a variety of physiological processes, including pain sensation, appetite, and mood. N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to increase the levels of endocannabinoids in the brain, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, it has also been shown to have antioxidant and anti-inflammatory properties. These properties could make it useful in the treatment of a variety of diseases, including cancer and cardiovascular disease.
実験室実験の利点と制限
One advantage of N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is that it is relatively easy to synthesize and purify, making it suitable for large-scale production. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
将来の方向性
There are many potential future directions for research on N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide. One area of interest is the development of new drugs based on its structure. Another area of research is the optimization of its synthesis method to improve yields and reduce costs. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of a variety of diseases.
合成法
The synthesis of N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide involves the reaction of 3-methylbenzoyl chloride with 1-methylpyrrole in the presence of a base such as triethylamine. The resulting product is then reacted with pyrrolidine-1-carboxamide to yield N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide. This synthesis method has been optimized to produce high yields of pure N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, making it suitable for large-scale production.
科学的研究の応用
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been the subject of numerous scientific studies due to its potential applications in the field of pharmacology. One area of research that has shown promise is the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to have neuroprotective effects, which could help to prevent or slow the progression of these diseases.
特性
IUPAC Name |
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-6-3-7-14(12-13)18-17(21)20-11-5-9-16(20)15-8-4-10-19(15)2/h3-4,6-8,10,12,16H,5,9,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRRTTFMUJNUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC2C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)
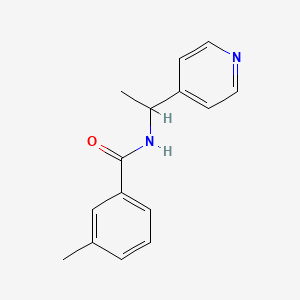
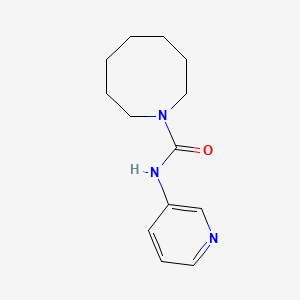
![Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)
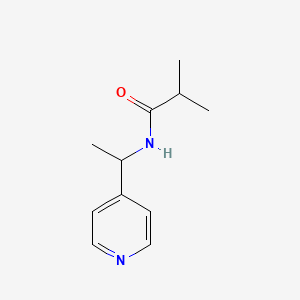
![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)
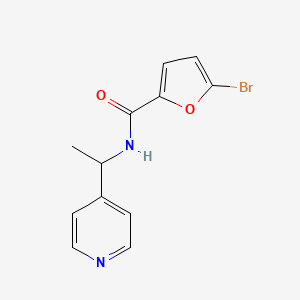
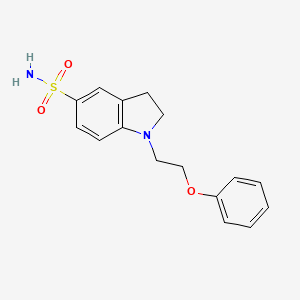

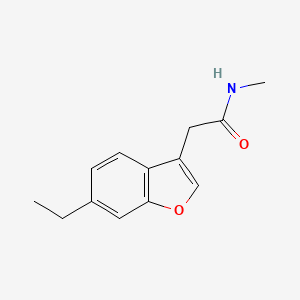
![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461280.png)
![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)